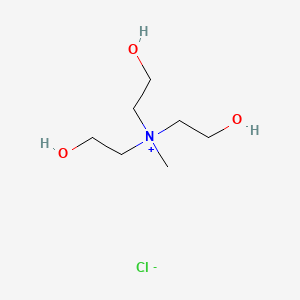![molecular formula C29H40N2O10 B1617852 butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 58180-53-3](/img/structure/B1617852.png)
butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) is a complex polymer known for its versatile applications in various industries. This compound is formed through the polymerization of hexanedioic acid (adipic acid), butanediol, and 1,1’-methylenebis(4-isocyanatobenzene). It is commonly used in the production of polyurethanes, which are essential materials in the manufacturing of foams, elastomers, and coatings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves a stepwise polymerization process. The primary components, hexanedioic acid, butanediol, and 1,1’-methylenebis(4-isocyanatobenzene), undergo a series of condensation reactions. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high-molecular-weight polymers .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to specific temperatures. Catalysts may be used to accelerate the reaction and improve the yield. The polymerization process is carefully monitored to maintain the desired molecular weight and properties of the final product .
化学反应分析
Types of Reactions
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) primarily undergoes condensation reactions during its synthesis. it can also participate in other types of chemical reactions, such as:
Oxidation: The polymer can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the polymer .
科学研究应用
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Integral in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves the formation of strong covalent bonds between the monomer units. The polymerization process creates a three-dimensional network that imparts unique mechanical and chemical properties to the material. The molecular targets and pathways involved in its action are primarily related to its ability to form stable and durable structures .
相似化合物的比较
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol .
- Hexanedioic acid, polymer with 1,4-butanediol, 1,6-hexanediol and 1,1’-methylenebis(4-isocyanatobenzene) .
- Hexanedioic acid, polymer with 1,4-butanediol, 1,6-diisocyanatohexane and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane .
Uniqueness
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) is unique due to its specific combination of monomers, which imparts distinct mechanical properties and chemical stability. This polymer is particularly valued for its high tensile strength, flexibility, and resistance to environmental degradation .
属性
CAS 编号 |
58180-53-3 |
|---|---|
分子式 |
C29H40N2O10 |
分子量 |
576.6 g/mol |
IUPAC 名称 |
butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.2C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;1-2-3-4(5)6;5-3-1-2-4-6/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3;5-6H,1-4H2 |
InChI 键 |
VVXQIZIMUGBDHA-UHFFFAOYSA-N |
SMILES |
CCCC(O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
规范 SMILES |
CCCC(O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















